molecular formula C13H14ClNO3 B2931464 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid CAS No. 1026123-05-6

4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid

Cat. No.: B2931464
CAS No.: 1026123-05-6
M. Wt: 267.71
InChI Key: AXLZKTLFWJQYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a cyclopropylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form 4-chlorophenyl.

    Cyclopropylamine Addition: The chlorophenyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Common reagents used in these processes include chlorinating agents, cyclopropylamine, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylboronic acid: Shares the chlorophenyl group but differs in its boronic acid moiety.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the chlorophenyl and butanoic acid moieties.

    4-Oxobutanoic acid: Contains the butanoic acid moiety but lacks the chlorophenyl and cyclopropylamino groups.

Uniqueness

4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-9-3-1-8(2-4-9)12(16)7-11(13(17)18)15-10-5-6-10/h1-4,10-11,15H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLZKTLFWJQYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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